Ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- METHYL 6-METHYL-1-(4-METHYLPHENYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its fused benzothiophene and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23N3O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23N3O4S/c1-3-30-23(29)19-16-9-4-5-10-18(16)31-22(19)24-21(28)20-17(27)11-12-26(25-20)15-8-6-7-14(2)13-15/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,24,28) |
InChI Key |
TVLDAAYTOZCSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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